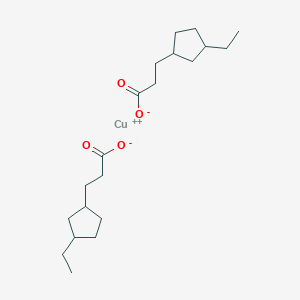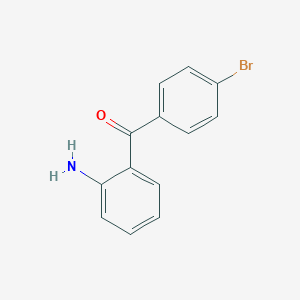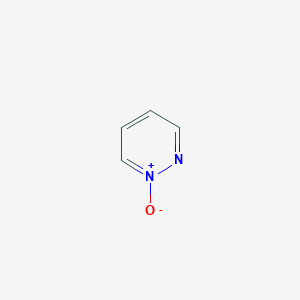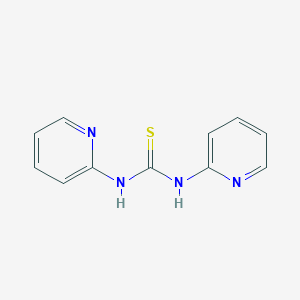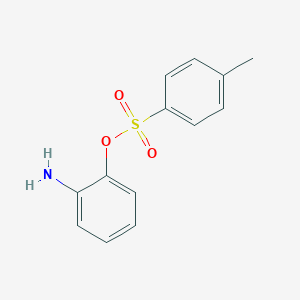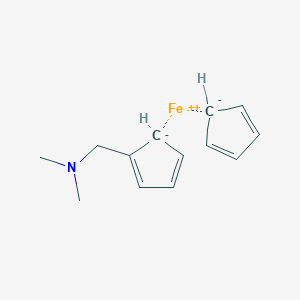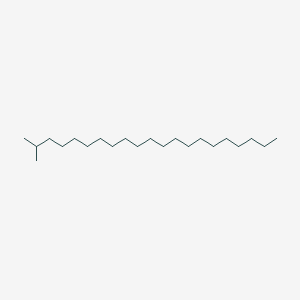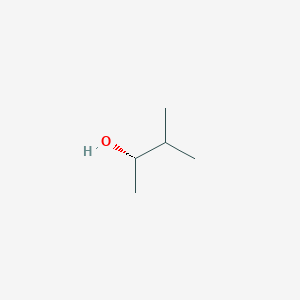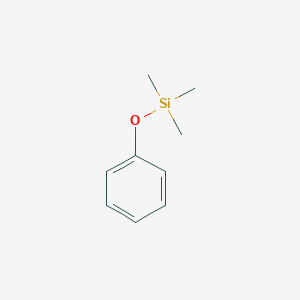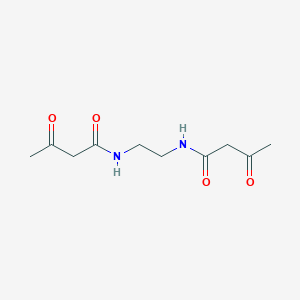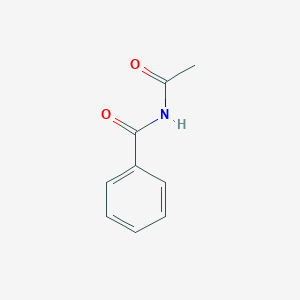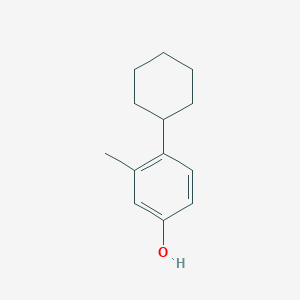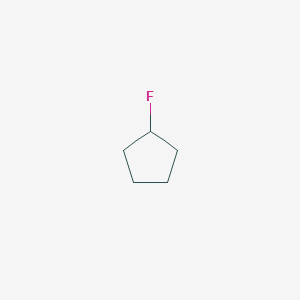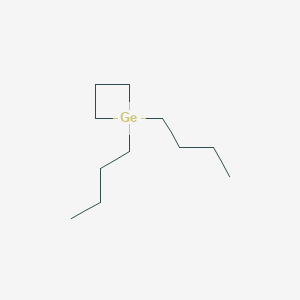
1,1-Dibutylgermetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibutylgermetane is a chemical compound that belongs to the group of organogermanium compounds. It is a colorless liquid that has a molecular weight of 246.98 g/mol. This compound has been studied for its potential applications in the field of scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dibutylgermetane is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,1-Dibutylgermetane has a number of biochemical and physiological effects. It has been found to have antioxidant properties that can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Additionally, this compound has been found to have a positive effect on the immune system, enhancing its ability to fight off infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-Dibutylgermetane in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on 1,1-Dibutylgermetane. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, studies could be conducted to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Finally, research could be conducted to develop new synthetic methods for producing this compound, which could make it more widely available for research purposes.
Conclusion:
In conclusion, 1,1-Dibutylgermetane is a chemical compound that has been studied for its potential applications in the field of scientific research. It has been found to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer properties. While its mechanism of action is not fully understood, this compound shows promise for use in future research.
Métodos De Síntesis
The synthesis of 1,1-Dibutylgermetane involves the reaction between germanium tetrachloride and butyllithium in anhydrous ether. The reaction results in the formation of 1,1-Dibutylgermetane as a colorless liquid.
Aplicaciones Científicas De Investigación
1,1-Dibutylgermetane has been studied for its potential applications in the field of scientific research. It has been found to have antioxidant properties that can protect cells from oxidative stress. This compound has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
1197-89-3 |
|---|---|
Nombre del producto |
1,1-Dibutylgermetane |
Fórmula molecular |
C11H24Ge |
Peso molecular |
228.9 g/mol |
Nombre IUPAC |
1,1-dibutylgermetane |
InChI |
InChI=1S/C11H24Ge/c1-3-5-8-12(9-6-4-2)10-7-11-12/h3-11H2,1-2H3 |
Clave InChI |
ZHIBUGVYGZUIPF-UHFFFAOYSA-N |
SMILES |
CCCC[Ge]1(CCC1)CCCC |
SMILES canónico |
CCCC[Ge]1(CCC1)CCCC |
Sinónimos |
1,1-Dibutylgermacyclobutane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



